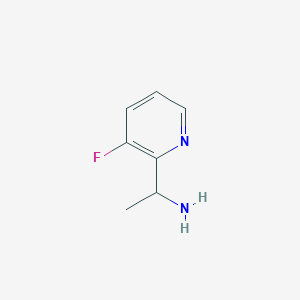

1-(3-Fluoropyridin-2-yl)ethanamine

Description

Significance of Fluorine in Pyridine (B92270) Ring Systems for Chemical Reactivity

The introduction of a fluorine atom onto a pyridine ring profoundly alters its electronic properties and, consequently, its chemical reactivity. rsc.org Fluorine's high electronegativity exerts a strong inductive effect, which can stabilize the pyridine ring and influence the energies of its frontier molecular orbitals. rsc.orgnih.gov This electronic perturbation is not uniform and depends significantly on the fluorine's position on the ring (ortho, meta, or para to the nitrogen atom). rsc.orgnih.gov

One of the most significant consequences of fluorination is the enhanced reactivity of the pyridine ring toward nucleophilic aromatic substitution (SNAr) reactions. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine. acs.org This heightened reactivity allows for the introduction of a wide range of nucleophiles under milder conditions, making fluoropyridines valuable intermediates in complex molecule synthesis. acs.orgorgsyn.org Furthermore, the presence of fluorine can lead to increased thermal stability and chemical resistance in molecules containing this moiety. nih.govacs.org The strategic placement of fluorine can also be used to block sites of metabolism, thereby improving a molecule's pharmacokinetic profile in medicinal chemistry applications. nih.gov

Recent advancements in synthetic chemistry have provided methods for the direct C-H fluorination of pyridines, often with high site-selectivity, using reagents like silver(II) fluoride (B91410) (AgF2). orgsyn.orgnih.govresearchgate.net These methods offer a more efficient route to fluorinated pyridines compared to traditional approaches that often require the synthesis of pre-fluorinated building blocks. orgsyn.org

Overview of Pyridylalkylamine Scaffolds in Synthetic Chemistry

The pyridylalkylamine scaffold, which features an amine-containing alkyl chain attached to a pyridine ring, is another critical structural motif in chemistry. chemicalbook.com This framework is present in numerous natural products, including alkaloids, and is a key component in many pharmacologically active compounds. nih.gov The basic nitrogen of the amine group can participate in crucial binding interactions and can be readily modified, while the pyridine ring offers a platform for a wide range of chemical transformations.

The combination of a pyridine ring and an alkylamine side chain creates a versatile building block for constructing more complex molecular architectures. The term pyridylalkylamine encompasses a broad class of compounds, including simple structures like 1-(pyridin-2-yl)ethylamine and more complex derivatives. chemicalbook.com These scaffolds are utilized not only in medicinal chemistry but also as chiral ligands in asymmetric synthesis. chemicalbook.com

Historical Context and Evolution of Research on 1-(3-Fluoropyridin-2-yl)ethanamine and Related Structures

The development of synthetic routes to fluorinated pyridines has been an area of ongoing research. Early methods often relied on diazotization-fluorination of aminopyridines in hydrogen fluoride. acs.org Over time, more sophisticated and selective methods have emerged, including the use of specialized fluorinating agents and transition-metal-catalyzed reactions. acs.orgnih.gov The synthesis of 3-fluoropyridines, in particular, has been addressed through various strategies, such as Rh(III)-catalyzed C-H functionalization from α-fluoro-α,β-unsaturated oximes and alkynes. acs.org

Below is a table of related compounds and their identifying CAS Registry Numbers, illustrating the chemical space around the title compound.

| Compound Name | CAS Registry Number | Molecular Formula |

| This compound | 1270334-60-5 | C₇H₉FN₂ |

| (R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride | 1391475-97-0 | C₇H₁₁Cl₂FN₂ |

| (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride | 1391462-15-9 | C₇H₁₁Cl₂FN₂ |

| (R)-1-(3-Fluoropyridin-2-yl)ethan-1-amine hydrochloride | 1311254-94-0 | C₇H₁₀ClFN₂ |

| 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine | 1266215-52-4 | C₈H₁₀FN₂ |

| 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine | 1384264-43-0 | C₇H₈ClFN₂ |

| 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone | 1160936-52-6 | C₇H₅BrFNO |

| 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride | 2828028-09-5 | C₇H₇ClFNO |

| (1R)-1-(2-fluoro-3-pyridinyl)ethanamine hydrochloride | 1391351-76-0 | C₇H₁₀ClFN₂ |

| (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride | 1909288-54-5 | C₇H₁₁Cl₂FN₂ |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOGUSGSVBLLPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Fluoropyridin 2 Yl Ethanamine and Its Analogs

Classical Chemical Synthesis Routes

Classical approaches to synthesizing 1-(3-Fluoropyridin-2-yl)ethanamine and its analogs often involve the construction of the pyridine (B92270) core followed by the introduction and modification of functional groups to build the desired ethanamine side chain.

The introduction of an ethanamine moiety onto a pyridine ring can be achieved through several strategic disconnections. One common method involves the functionalization of a pre-existing group at the 2-position of the pyridine ring. For instance, a 2-halopyridine or a 2-cyanopyridine can serve as a precursor. The 2-cyanopyridine can be reacted with a methyl Grignard reagent to form an intermediate imine, which upon reduction yields the 1-(pyridin-2-yl)ethanamine.

Another strategy is the direct amination of pyridines. While challenging, methods like the Chichibabin reaction, which involves reacting a pyridine with sodium amide, can introduce an amino group at the 2-position google.com. However, this method is generally limited to less functionalized pyridines and requires harsh conditions google.com. For more complex substrates, a multi-step sequence is often necessary. This can involve the conversion of a pyridine N-oxide to a 2-aminopyridine in a one-pot reaction using reagents like Ts2O and t-BuNH2, followed by deprotection.

Nitration and halogenation are fundamental derivatization steps to activate the pyridine ring for subsequent nucleophilic substitution reactions. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions like nitration are generally sluggish. However, under forcing conditions with a mixture of nitric acid and sulfuric acid, nitration can be achieved, typically at the 3-position. For fluoropyridines, the position of nitration will be directed by the existing substituents. A nitro group is a strong electron-withdrawing group, which can activate the pyridine ring for nucleophilic aromatic substitution.

Halogenation of pyridines, particularly at the 2- and 4-positions, provides a key handle for introducing other functional groups. Direct halogenation of pyridine N-oxides is a highly efficient and regioselective method to obtain 2-halopyridines nih.gov. These halogenated pyridines are versatile intermediates for the synthesis of a wide range of substituted pyridines through nucleophilic substitution or cross-coupling reactions google.com.

| Reaction | Reagents | Position of Functionalization | Reference |

| Nitration | HNO3 / H2SO4 | 3-position | |

| Halogenation | Varies (e.g., POCl3, SO2Cl2) | 2- or 4-position | nih.govgoogle.com |

| Halogenation of N-Oxide | POCl3 or other halogenating agents | 2-position | nih.gov |

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient pyridine rings, especially those bearing good leaving groups like halogens or a nitro group at the 2- or 4-position. nih.govacs.org The fluorine atom in 2-fluoropyridines is an excellent leaving group for SNAr reactions, often showing higher reactivity than other halogens. nih.govacs.org

In the context of synthesizing analogs of this compound, a key step could involve the reaction of a 2,3-dihalopyridine with an appropriate amine or a protected amine equivalent. Alternatively, a 3-fluoro-2-nitropyridine could undergo nucleophilic substitution of the nitro group. researchgate.netepa.govakjournals.com The reaction conditions, such as the choice of solvent, base, and temperature, are crucial for achieving high yields and selectivity. researchgate.netepa.govakjournals.com

| Leaving Group | Nucleophile | Product | Reference |

| Fluorine | Various N, O, S nucleophiles | 2-substituted pyridine | nih.govacs.org |

| Nitro | Fluoride (B91410) ion | 2-fluoropyridine (B1216828) | mdpi.com |

| Chlorine | Amines | 2-aminopyridine | acs.org |

Reductive amination provides a direct and efficient route to the ethanamine moiety. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the precursor would be 2-acetyl-3-fluoropyridine. This ketone can be reacted with ammonia (B1221849) or an ammonia source, in the presence of a reducing agent, to yield the target primary amine.

A variety of reducing agents can be employed for reductive amination, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.org Pyridine-borane complexes have also been reported as mild and effective reagents for this transformation. sciencemadness.org The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction.

| Carbonyl Compound | Amine Source | Reducing Agent | Product | Reference |

| 2-Acetylpyridine | Ammonia | Ru(OAc)2{(S)-binap}, H2 | 1-(Pyridin-2-yl)ethanamine | acs.org |

| Aldehyde/Ketone | Primary/Secondary Amine | Pyridine-borane | Substituted Amine | sciencemadness.org |

| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Cyanoborohydride | Substituted Amine | masterorganicchemistry.com |

Asymmetric Synthesis and Chiral Resolution Techniques

As this compound is a chiral molecule, obtaining it in an enantiomerically pure form is often crucial for its intended applications. This can be achieved through either asymmetric synthesis, where one enantiomer is formed preferentially, or by resolving a racemic mixture.

The enantioselective synthesis of chiral amines is a well-developed field, and several methods can be applied to the synthesis of this compound. A highly efficient approach is the asymmetric reductive amination of 2-acetyl-3-fluoropyridine. This can be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand. For example, ruthenium catalysts with chiral phosphine ligands like BINAP have been successfully used for the direct asymmetric reductive amination of 2-acetylpyridines with high enantioselectivity acs.org.

Other approaches include the asymmetric addition of nucleophiles to imines derived from 2-acetyl-3-fluoropyridine, or the reduction of a chiral auxiliary-derived imine. The development of catalytic asymmetric methods is highly desirable as it allows for the generation of chirality from achiral starting materials in a more atom-economical fashion. chim.it

| Precursor | Method | Chiral Catalyst/Auxiliary | Enantiomeric Excess (ee) | Reference |

| 2-Acetyl-6-substituted pyridines | Direct Asymmetric Reductive Amination | Ru(OAc)2{(S)-binap} | 94.6% to >99.9% | acs.org |

| Pyridyl Imines | Asymmetric addition of arylboronic acids | Rhodium catalyst | Good | chim.it |

Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture. For amines like this compound, the most common method is the formation of diastereomeric salts with a chiral acid. onyxipca.com The racemic amine is treated with a single enantiomer of a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid, to form a pair of diastereomeric salts. onyxipca.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Another effective method is enzymatic resolution. Lipases are commonly used to catalyze the enantioselective acylation of racemic amines or the hydrolysis of their N-acetyl derivatives. For example, the lipase-catalyzed asymmetric acetylation of racemic 1-(2-pyridyl)ethanols has been shown to produce the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purity researchgate.net. A similar strategy could be applied to the resolution of this compound.

| Method | Resolving Agent | Principle of Separation | Reference |

| Diastereomeric Salt Formation | Chiral acids (e.g., tartaric acid, mandelic acid) | Fractional Crystallization | onyxipca.com |

| Enzymatic Resolution | Lipase (B570770) | Enantioselective acylation/hydrolysis | researchgate.net |

| Chiral Chromatography | Chiral Stationary Phase | Differential interaction with enantiomers | nih.gov |

Chiral Catalyst Development for Pyridin-2-yl-ethanamine Precursors

The asymmetric synthesis of precursors to pyridin-2-yl-ethanamines heavily relies on the development of efficient chiral catalysts that can control the stereochemical outcome of the reaction. A primary route to these chiral amines is the asymmetric reduction of the corresponding prochiral ketones, such as acetylpyridines.

Rhodium- and Ruthenium-Based Catalysts:

Significant progress has been made using transition metal catalysts, particularly those based on rhodium and ruthenium. For instance, rhodium complexes with chiral diphosphine ligands have been successfully employed in the asymmetric hydrogenation of 2-acetylpyridine derivatives. These reactions often achieve high conversions and excellent enantioselectivities.

Ruthenium catalysts have also proven to be powerful tools for the asymmetric transfer hydrogenation of pyridyl ketones. These reactions typically utilize a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral ruthenium complex. The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee).

A summary of representative catalyst systems and their performance in the asymmetric reduction of pyridyl ketones is presented in the table below.

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) |

| [Rh(COD)Binapine]BF4 | 2-Acetylpyridine | Up to 99% |

| Ru(II) with Pyridyl-based Pyrazolyl-Oxazolinyl Ligand | Aryl Pyridyl Ketones | Up to 99% |

| trans-RuCl2[(R)-xylBINAP][(R)-daipen] | 2-Acetylpyridine | Up to 96% |

Kinetic Resolution Strategies for Enantiomeric Purity

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral compounds by selectively reacting one enantiomer at a faster rate than the other. This approach is particularly useful for obtaining enantiomerically enriched this compound when a racemic mixture is the starting point.

While specific studies on the kinetic resolution of this compound are not extensively documented, the principles can be applied using various methods, most notably enzymatic resolutions. Lipases are a class of enzymes that have been widely used for the kinetic resolution of racemic amines and alcohols through enantioselective acylation.

In a typical lipase-catalyzed kinetic resolution of a racemic amine, an acyl donor is used to selectively acylate one enantiomer, allowing for the separation of the acylated amine from the unreacted enantiomer. The efficiency of the resolution is determined by the enantioselectivity of the lipase.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis provides a powerful strategy for controlling the stereochemistry of molecules with multiple chiral centers. For the synthesis of analogs of this compound that contain an additional stereocenter, chiral auxiliaries are often employed.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be removed.

One common approach involves the use of sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide), which can be condensed with a pyridyl ketone to form a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, followed by removal of the sulfinyl group, yields the desired chiral amine. The stereochemical outcome of the reduction is controlled by the chiral auxiliary.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) |

| tert-Butanesulfinamide | Reduction of N-sulfinyl imine | Often >95:5 |

| Oxazolidinones | Alkylation of N-acyloxazolidinone | Typically high |

| Pseudoephedrine | Alkylation of amide | High diastereoselectivity |

Chemoenzymatic and Biocatalytic Strategies

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, and the direct use of enzymes for chemical transformations (biocatalysis) have emerged as green and highly efficient alternatives for the production of chiral amines.

Application of Transaminases for Chiral Amine Synthesis

Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. This biocatalytic approach is highly attractive for the synthesis of chiral amines due to its high enantioselectivity and mild reaction conditions.

The synthesis of this compound can be achieved by the asymmetric amination of the corresponding ketone, 1-(3-fluoropyridin-2-yl)ethan-1-one, using a transaminase. The stereochemical outcome (either the (R)- or (S)-enantiomer) is determined by the choice of the specific transaminase enzyme. A notable example in the literature is the synthesis of the closely related compound, (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, which was successfully prepared using a wild-type ω-transaminase osi.lv. This demonstrates the potential of transaminases for the synthesis of fluorinated pyridylamines.

Lipase-Mediated Transformations for Fluorinated Pyridylamines

As mentioned in the context of kinetic resolution, lipases are versatile enzymes that can catalyze the enantioselective acylation of amines. This can be applied not only for the resolution of racemic this compound but also in dynamic kinetic resolution (DKR) processes. In a DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired acylated enantiomer.

While specific examples for fluorinated pyridylamines are emerging, the broad substrate tolerance of many lipases suggests their applicability in this area. The choice of lipase, acyl donor, and reaction conditions are critical parameters for achieving high enantioselectivity and yield.

One-Pot Chemoenzymatic Procedures

One-pot chemoenzymatic procedures combine multiple reaction steps in a single reactor, avoiding the need for isolation and purification of intermediates. This approach offers significant advantages in terms of process efficiency, reduced waste, and cost-effectiveness.

For the synthesis of this compound, a one-pot cascade could involve the combination of a ketoreductase (KRED) and a transaminase acs.org. In such a system, a racemic ketone precursor could first be stereoselectively reduced by the KRED to resolve the mixture, followed by the amination of the remaining ketone enantiomer by the transaminase to yield the desired chiral amine acs.org.

Another powerful one-pot strategy involves the combination of a transaminase and a lipase. This allows for the synthesis of a chiral amine from a ketone, followed by its immediate acylation to the corresponding amide, all within the same reaction vessel . This can be particularly advantageous for in-process stabilization or for the direct synthesis of amide-containing final products.

Derivatization and Functionalization Reactions of the Ethanamine Moiety and Pyridine Ring

The reactivity of this compound is twofold, centered on the nucleophilic primary amine of the ethanamine side chain and the aromatic, yet electron-deficient, 3-fluoropyridine (B146971) ring. This dual reactivity allows for a diverse range of chemical transformations, enabling the generation of a vast library of analogs.

The primary amine group of the ethanamine moiety is a key site for derivatization, readily undergoing acylation and alkylation reactions to form a variety of functional groups, including amides and secondary or tertiary amines.

Acylation: Standard amide bond formation protocols are highly effective for the acylation of this compound. The reaction of the amine with acyl chlorides or carboxylic acids activated by coupling reagents provides the corresponding amides in high yields. researchgate.netresearchgate.net Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency. fishersci.co.uk These reactions are typically performed in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF). The choice of acylating agent can be vast, allowing for the introduction of a wide range of substituents to probe structure-activity relationships.

| Reagent Type | Example Reagent | Product |

| Acyl Chloride | Acetyl Chloride | N-(1-(3-Fluoropyridin-2-yl)ethyl)acetamide |

| Carboxylic Acid | Benzoic Acid | N-(1-(3-Fluoropyridin-2-yl)ethyl)benzamide |

| Coupling Reagent | EDC/HOBt | Amide |

Alkylation: The amine group can be selectively alkylated to produce secondary and tertiary amines. Reductive amination is a powerful method for this transformation, involving the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ. acs.orgacs.org This one-pot procedure is highly efficient for creating secondary amines. Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. researchgate.net To achieve mono-alkylation, strategies such as using a large excess of the primary amine or employing specific catalytic systems, like ruthenium complexes for N-alkylation with alcohols, can be utilized. researchgate.net

| Method | Reagents | Product Type |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary Amine |

| Direct Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |

| Catalytic Alkylation | Alcohol, Ruthenium Catalyst | Secondary Amine |

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures by forming new carbon-carbon bonds on the pyridine ring. The Suzuki and Heck reactions are particularly prominent in this context. researchgate.netrsc.org

Suzuki Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron species. rsc.orgresearchgate.net For analogs of this compound, a halogen (typically bromine or iodine) can be introduced onto the pyridine ring, which then serves as a handle for coupling with various boronic acids or esters. The fluorine atom at the 3-position influences the electronic properties of the ring, and its effect on reactivity must be considered. Studies on fluorinated arenes have shown that these substrates can be challenging to activate but can undergo successful coupling under optimized conditions, often requiring specific palladium catalysts and ligands. nih.govchemrxiv.org This reaction is instrumental in synthesizing biaryl compounds, linking the fluoropyridine core to other aromatic or heteroaromatic systems.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netnih.gov Similar to the Suzuki reaction, a halogenated derivative of the this compound scaffold is required. The reaction allows for the introduction of vinyl groups onto the pyridine ring, which can serve as versatile intermediates for further functionalization. The regioselectivity and stereoselectivity of the Heck reaction are crucial considerations in the synthesis of complex molecules. nih.gov

| Reaction | Coupling Partners | Key Features |

| Suzuki Coupling | Organohalide (on pyridine) + Boronic Acid/Ester | Forms C(sp²)-C(sp²) bonds; creates biaryl structures. |

| Heck Reaction | Organohalide (on pyridine) + Alkene | Forms C-C bonds to create substituted alkenes. |

Oxidative and reductive processes can be employed to modify both the pyridine ring and the ethanamine side chain, leading to analogs with different electronic and steric properties.

Oxidation: The pyridine ring is generally resistant to oxidation due to its electron-deficient nature. acs.org However, the nitrogen atom can be oxidized to form a pyridine N-oxide using reagents like hydrogen peroxide or peroxy acids. This transformation alters the electronic character of the ring, making the C2 and C4 positions more susceptible to electrophilic attack and facilitating certain nucleophilic substitution reactions. Side chains attached to the pyridine ring can also be oxidized under specific conditions. acs.org

Reduction: The pyridine ring can be fully reduced to a piperidine (B6355638) ring through catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) or with chemical reducing agents like sodium in ethanol (B145695). This transformation from a flat, aromatic system to a three-dimensional, saturated heterocycle drastically alters the molecule's shape and basicity. More specialized reductive methods, such as the reductive Zincke reaction, can lead to the opening of the pyridine ring, yielding δ-amino ketones and providing a pathway to entirely different molecular scaffolds.

The structure of this compound, featuring a primary amine on a carbon adjacent to the ring nitrogen, is an ideal precursor for constructing fused heterocyclic systems. A prominent example is the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant biological activity. researchgate.net

The cyclization typically involves a reaction between the 2-aminoalkylpyridine derivative and a suitable two-carbon synthon. For instance, condensation with α-haloketones, followed by intramolecular cyclization, is a classic and effective method. researchgate.net Modern variations include copper-catalyzed aerobic oxidative reactions with ketones or nitroolefins, which offer environmentally benign alternatives. These cyclization strategies lock the ethanamine side chain into a rigid, fused bicyclic system, which is often beneficial for optimizing binding affinity to biological targets.

| Reactant for Cyclization | Resulting Fused System | Method Example |

| α-Haloketone | Substituted Imidazo[1,2-a]pyridine | Condensation and intramolecular SN2 |

| Ketone | Substituted Imidazo[1,2-a]pyridine | Copper-catalyzed aerobic oxidative cyclization |

| Nitroolefin | Substituted Imidazo[1,2-a]pyridine | Iron-catalyzed aerobic oxidative diamination |

In advanced drug design, modifying the core structure, or "scaffold," of a lead compound is a key strategy for improving properties like potency, selectivity, and metabolic stability. This process, known as scaffold hopping or morphing, involves replacing the central ring system with a structurally distinct but functionally similar one. researchgate.net

For the this compound scaffold, several bioisosteric replacements for the pyridine ring can be considered. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. For instance, the pyridine ring might be replaced with other heterocycles like pyrimidine (B1678525), pyrazole, or thiazole to modulate properties such as basicity, hydrogen bonding capacity, and metabolic stability. In some cases, a pyridine nitrogen can be effectively mimicked by a benzonitrile group ('C-CN'), which can act as a hydrogen bond acceptor. These strategies, often guided by computational modeling, allow for the generation of novel analogs with potentially superior drug-like properties while maintaining the key pharmacophoric features of the original ethanamine side chain.

| Strategy | Description | Example Replacement |

| Scaffold Hopping | Replacing the core heterocyclic ring with a different one. | Pyridine → Pyrimidine or Pyrazole |

| Bioisosteric Replacement | Exchanging a group with a functionally similar one. | Pyridine N → Benzonitrile C-CN |

| Analog Design | Systematic modification of the scaffold to explore SAR. | Introduction of different substituents on the ring. |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For 1-(3-Fluoropyridin-2-yl)ethanamine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the ethanamine side chain.

The pyridine ring protons are expected to appear in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The fluorine atom at the C3 position and the ethanamine group at the C2 position will influence the chemical shifts and coupling patterns of the H4, H5, and H6 protons. The H6 proton, being adjacent to the nitrogen atom, is expected to be the most downfield. The H4 and H5 protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

The ethanamine side chain will show a quartet for the methine (CH) proton and a doublet for the methyl (CH₃) protons. The methine proton's signal will be split by the adjacent methyl protons and potentially by the fluorine on the pyridine ring. The amine (NH₂) protons may appear as a broad singlet, and their chemical shift can be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 (Pyridine) | 8.2 - 8.4 | dd | J(H6-H5) ≈ 5 Hz, J(H6-F) ≈ 2 Hz |

| H-4 (Pyridine) | 7.4 - 7.6 | ddd | J(H4-H5) ≈ 8 Hz, J(H4-F) ≈ 10 Hz, J(H4-H6) ≈ 1 Hz |

| H-5 (Pyridine) | 7.2 - 7.4 | m | |

| CH (Ethanamine) | 4.2 - 4.4 | q | J(CH-CH₃) ≈ 7 Hz |

| NH₂ (Amine) | 1.5 - 2.5 | br s | |

| CH₃ (Ethanamine) | 1.4 - 1.6 | d | J(CH₃-CH) ≈ 7 Hz |

| Note: Predicted values are based on data from analogous compounds and are subject to variation based on solvent and experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show seven distinct carbon signals.

The carbon atoms of the pyridine ring will resonate in the downfield region (δ 110-160 ppm). The C2 and C3 carbons will be directly influenced by the fluorine and the ethanamine substituents. The C3 carbon, being directly attached to the fluorine atom, will appear as a doublet with a large carbon-fluorine coupling constant (¹JCF). The C2 carbon, bonded to the ethanamine group and adjacent to the fluorine, will also show a smaller C-F coupling (²JCF).

The carbons of the ethanamine side chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-2 (Pyridine) | 158 - 162 | ²JCF ≈ 15-25 Hz |

| C-3 (Pyridine) | 150 - 155 | ¹JCF ≈ 230-250 Hz |

| C-4 (Pyridine) | 125 - 130 | ³JCF ≈ 5-10 Hz |

| C-5 (Pyridine) | 120 - 125 | ⁴JCF ≈ 1-3 Hz |

| C-6 (Pyridine) | 145 - 150 | ³JCF ≈ 3-5 Hz |

| CH (Ethanamine) | 50 - 55 | |

| CH₃ (Ethanamine) | 20 - 25 | |

| Note: Predicted values are based on data from analogous compounds and are subject to variation based on solvent and experimental conditions. |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Elucidation

Fluorine-19 NMR is a highly sensitive technique used to probe the environment of fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C3 position of the pyridine ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will be split by the adjacent protons (H4 and H2 if present on a substituent) and potentially by the C4 and C2 carbons.

The chemical shift for a fluorine atom on a pyridine ring can vary, but for 3-fluoropyridine (B146971) derivatives, it is typically observed in a specific region of the ¹⁹F NMR spectrum.

Deuterated Analog Spectroscopy for Mechanistic Tracing

The synthesis of deuterated analogs of this compound can be a powerful tool for mechanistic studies and for simplifying complex NMR spectra. For instance, selective deuteration of the ethanamine side chain (e.g., at the methyl or methine position) would lead to the disappearance of the corresponding signals in the ¹H NMR spectrum and a change in the multiplicity of adjacent protons, confirming their assignments.

In mechanistic studies, deuterium (B1214612) labeling can be used to trace the path of atoms through a reaction sequence. For example, if this compound were to undergo a reaction involving the ethanamine side chain, using a deuterated starting material would allow for the determination of whether a specific C-H bond is broken during the reaction by analyzing the deuterium content of the product via mass spectrometry or the changes in the NMR spectra.

High-Resolution Mass Spectrometry (HRMS) Techniques

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺.

The high-resolution measurement of this ion would allow for the confirmation of the elemental formula C₇H₉FN₂.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₇H₁₀FN₂]⁺ ([M+H]⁺) | 141.0826 |

| Note: The calculated exact mass is based on the most abundant isotopes of each element. |

In addition to the molecular ion, fragmentation analysis (MS/MS) can provide further structural information. Common fragmentation pathways for such a molecule would likely involve the loss of the amine group or cleavage of the ethanamine side chain.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS serves as a crucial tool for confirming the molecular weight and assessing the purity of the compound.

In a typical LC-MS analysis, the compound is first passed through an HPLC column, which separates it from any impurities. The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that would be suitable for this compound, as it minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺.

For this compound (molar mass: 140.16 g/mol ), the expected protonated molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 141.17. High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, allowing for the determination of the elemental composition. Commercial suppliers of the hydrochloride salt of the (R)-enantiomer, (R)-1-(3-Fluoropyridin-2-yl)ethanamine hydrochloride, often provide LC-MS data confirming the identity of their products ambeed.com.

Table 1: Expected LC-MS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₇H₉FN₂ |

| Molecular Weight | 140.16 g/mol |

| Ionization Mode | ESI+ |

| Expected [M+H]⁺ | 141.17 m/z |

The LC component of the analysis provides the retention time, which is characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate). This, combined with the mass spectrum, offers a high degree of confidence in the identification of this compound.

Vibrational and Electronic Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The primary amine (-NH₂) group would show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region, corresponding to the symmetric and asymmetric stretching modes. N-H bending vibrations are expected around 1590-1650 cm⁻¹.

The aromatic pyridine ring will have several characteristic vibrations. C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-F stretch of the fluorinated pyridine is a strong absorption and would likely appear in the 1200-1350 cm⁻¹ range. The C-N stretching vibration of the amine-substituted carbon would also be present.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| **Amine (-NH₂) ** | N-H Stretch (asymmetric) | 3400-3500 |

| N-H Stretch (symmetric) | 3300-3400 | |

| N-H Bend (scissoring) | 1590-1650 | |

| Pyridine Ring | Aromatic C-H Stretch | >3000 |

| C=C and C=N Stretch | 1400-1600 | |

| Alkyl Group | C-H Stretch | 2850-2960 |

| C-H Bend | 1375-1450 | |

| Fluorine | C-F Stretch | 1200-1350 |

These predicted values are based on typical ranges for similar functional groups and the analysis of related pyridine compounds aip.orgnih.gov.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the pyridine ring.

For a similar, non-fluorinated compound, 1-pyridin-3-yl-ethylamine, the reported absorption maxima are at 204 nm and 258 nm acs.orgsielc.com. The introduction of a fluorine atom and the shift of the ethylamine (B1201723) group to the 2-position of the pyridine ring are expected to cause a slight shift in these absorption maxima. The fluorine atom, being an auxochrome, may cause a small bathochromic (red) or hypsochromic (blue) shift. The exact position of the absorption maxima would need to be determined experimentally.

Table 3: Estimated UV-Vis Absorption Maxima for this compound

| Electronic Transition | Estimated λmax (nm) |

| π → π | ~260 |

| n → π | ~205 |

It is important to note that the solvent used can also influence the position of the absorption maxima physchemres.org.

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about the vibrational modes of a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of the molecule.

For this compound, the Raman spectrum would be particularly useful for characterizing the vibrations of the pyridine ring. The ring breathing modes of pyridine are known to be strong in the Raman spectrum, typically appearing around 1000 cm⁻¹ and 1030 cm⁻¹ researchgate.net. Substitution on the pyridine ring, as in the case of this compound, will influence the exact position and intensity of these bands acs.orgnih.gov. The C-F stretching vibration would also be observable in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Pyridine Ring Breathing | ~1000-1040 |

| Aromatic C-H Stretch | ~3000-3100 |

| C-F Stretch | ~1200-1350 |

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The crystal packing would be influenced by these hydrogen bonds as well as by π-π stacking interactions between the pyridine rings. While specific crystallographic data for this compound is not publicly available, data for related substituted pyridine derivatives provide insight into the expected structural features nih.govmdpi.comacs.org.

Table 5: Expected Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths | C-F, C-N (amine), C-N (pyridine) |

| Key Bond Angles | Angles around the chiral center and within the pyridine ring |

| Hydrogen Bonding | N-H···N interactions |

Obtaining single-crystal X-ray diffraction data would provide the most unambiguous structural proof for this compound.

Based on a comprehensive search of available scientific literature and chemical databases, specific experimental data for the compound This compound corresponding to the advanced analytical techniques outlined in your request could not be located. The generation of a thorough and scientifically accurate article as per the provided structure is therefore not possible.

Detailed research findings, such as crystal structures, specific chromatographic methods, and phase analyses, appear to be unpublished or otherwise not publicly available for this particular molecule.

Here is a breakdown of the information that is unavailable for each requested section:

Chromatographic and Purity Assessment Methods

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis:Similar to HPLC, while UPLC is a likely technique for analyzing this compound, no specific UPLC methods, validation data, or research findings for this compound are available in the public domain.

Due to the absence of this foundational data for "this compound," an article that adheres to the strict and detailed requirements of the prompt cannot be constructed.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These calculations can predict a wide range of characteristics, from spectroscopic signatures to reactivity patterns.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is extensively used to optimize molecular geometries and predict ground-state properties. For molecules like 1-(3-Fluoropyridin-2-yl)ethanamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations also allow for the prediction of various spectroscopic properties. For instance, calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic vibrational modes. researchgate.netnih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR data. nih.gov Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also readily obtained. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. chemrevlett.com A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of a Related Fluoropyridine (3-Fluoropyridine) using DFT

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

| Note: These are illustrative values for a related molecule, 3-fluoropyridine (B146971), and would be specifically calculated for this compound in a dedicated study. The actual values depend on the level of theory and basis set used. researchgate.net |

The substitution of a hydrogen atom with fluorine on the pyridine (B92270) ring has profound electronic consequences. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the pyridine ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic attack. uoanbar.edu.iq The reactivity of fluoropyridines in nucleophilic aromatic substitution (SNAr) reactions is significantly higher than their chloro-analogs. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org

In this compound, the fluorine at the 3-position strongly influences the ring's electronic distribution. rsc.org Computational studies, through methods like Natural Bond Orbital (NBO) analysis, can quantify these effects by calculating atomic charges and orbital interactions. rsc.org The fluorine atom stabilizes the molecular orbitals of the pyridine ring, lowering their energy levels. rsc.orgnih.gov This stabilization can affect the basicity of the pyridine nitrogen and the reactivity at different positions on the ring. The interplay between the electron-withdrawing fluorine and the electron-donating aminoethyl group at the adjacent position creates a complex electronic environment that dictates the molecule's chemical behavior. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations provide a view of its behavior over time. mdpi.comyoutube.com This is particularly important for flexible molecules like this compound, which can adopt multiple conformations.

The ethylamine (B1201723) side chain of this compound is flexible due to rotation around its carbon-carbon and carbon-nitrogen single bonds. This flexibility allows the molecule to exist in various conformations, each with a different energy. nih.gov Understanding this conformational landscape is crucial, as the dominant conformation can influence the molecule's properties and its ability to interact with other molecules.

Molecular dynamics simulations can be used to explore this landscape by simulating the molecule's movement over time. rsc.org By analyzing the simulation trajectory, researchers can identify the most stable (lowest energy) conformations and the energy barriers between them. mdpi.comresearchgate.net For similar flexible molecules, studies have shown that specific conformations can be stabilized by intramolecular hydrogen bonds or other non-covalent interactions. nih.govnih.govsoton.ac.uk Enhanced sampling techniques, such as replica exchange molecular dynamics (REX), can be employed to overcome energy barriers and ensure a thorough exploration of the conformational space. theoj.org

The behavior of a molecule can change dramatically depending on its environment, particularly the solvent. researchgate.net Solvation effects can be modeled computationally, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). nih.gov

WaterMap is a sophisticated computational tool that uses molecular dynamics simulations with explicit water molecules to analyze the hydration patterns within a protein's binding site or around a small molecule. schrodinger.com It calculates the thermodynamic properties (enthalpy and entropy) of individual water molecules, identifying those that are energetically unstable ("unhappy" waters). acs.org These high-energy water molecules can be displaced by a ligand, providing a significant boost to binding affinity. nih.govresearchgate.net For a molecule like this compound, a WaterMap analysis could predict how it interacts with water, identifying key hydration sites. This information is invaluable in contexts like drug design, where understanding and displacing unfavorable water molecules is a key strategy for lead optimization. schrodinger.comnih.gov

Table 2: Illustrative WaterMap Output Categories

| Water Category | Thermodynamic Profile | Implication for Design |

| Stable | ΔG << 0 | Difficult to displace; ligand should hydrogen bond with this water. |

| Replaceable | ΔH < 0, but TΔS > ΔH | Displacing this water is entropically favorable. |

| Displaceable | ΔG > 0 | Displacing this water provides a significant affinity gain. |

| This table illustrates the types of insights gained from a WaterMap analysis. acs.org |

Computational Approaches in Structure-Reactivity and Structure-Property Relationship Studies

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its reactivity or physical properties (QSPR/QSAR). By building computational models based on a set of known compounds, it becomes possible to predict the properties of new, unsynthesized molecules. nih.gov

Application of Machine Learning in Chemical Design and Reaction Prediction

Machine learning (ML) has emerged as a powerful tool in chemistry, capable of predicting reaction outcomes, optimizing synthetic routes, and designing novel molecules with desired properties. While specific machine learning models extensively trained on reactions involving this compound are not widely documented in public research, the general principles of these applications are well-established.

ML models are typically trained on large datasets of chemical reactions to learn the complex relationships between reactants, reagents, and products. These models can then be used to predict the feasibility and outcome of new, untested reactions. For a compound such as this compound, ML could be applied to:

Predict Reaction Yields: By analyzing the structural features of this compound and potential reaction partners, ML models could forecast the yield of a specific transformation, aiding in the selection of optimal reaction conditions.

Identify Potential Side Reactions: Understanding potential byproducts is crucial for efficient synthesis. ML algorithms can be trained to identify likely side reactions, allowing chemists to proactively mitigate their formation.

Suggest Novel Synthetic Pathways: Retrosynthesis prediction models can propose synthetic routes to a target molecule. An ML-driven approach could suggest novel and efficient ways to synthesize derivatives of this compound.

The performance of such models is highly dependent on the quality and quantity of the training data. The table below illustrates a conceptual data structure that would be used to train a machine learning model for reaction prediction.

| Reactant(s) | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Product(s) | Yield (%) |

| This compound, Acyl Chloride | Triethylamine | Dichloromethane | 25 | 2 | N-(1-(3-Fluoropyridin-2-yl)ethyl)acetamide | 85 |

| This compound, Aldehyde | Sodium Triacetoxyborohydride (B8407120) | Dichloromethane | 25 | 4 | Secondary Amine Derivative | 78 |

| ... | ... | ... | ... | ... | ... | ... |

Table 1: Conceptual Data for Machine Learning-Based Reaction Prediction

Ligand Design and Virtual Screening Methodologies

Identifying molecules that can interact with biological targets is a cornerstone of drug discovery. Virtual screening techniques, powered by computational models, allow for the rapid assessment of large chemical libraries.

Molecular Docking for Ligand-System Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

While specific molecular docking studies featuring this compound as the primary ligand are not prevalent in publicly accessible literature, the methodology is broadly applicable. In a hypothetical scenario, if a biological target was identified for which a fluoropyridine moiety is desirable, this compound could be docked into the active site of the protein. The results of such a study would typically include:

Binding Affinity: A score that estimates the strength of the interaction between the ligand and the protein.

Binding Pose: The predicted 3D orientation of the ligand within the protein's binding site.

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

The following table provides a hypothetical example of docking results for this compound against a protein target.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Kinase X | -7.5 | ASP145, LYS72, PHE80 | Hydrogen bond with ASP145, Pi-cation interaction with LYS72, Hydrophobic interaction with PHE80 |

| Protease Y | -6.8 | GLU166, TRP215 | Hydrogen bond with GLU166, Pi-pi stacking with TRP215 |

| ... | ... | ... | ... |

Table 2: Hypothetical Molecular Docking Results for this compound

Scaffold Design and Optimization for Chemical Libraries

A chemical scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The this compound structure, with its combination of a pyridine ring, a fluorine atom, and an ethylamine side chain, represents a potential scaffold for the design of new chemical libraries.

The process of scaffold-based library design involves:

Scaffold Selection: Identifying a core structure with desirable properties. The fluoropyridine motif is of interest in medicinal chemistry due to its ability to modulate physicochemical properties and engage in specific interactions with biological targets.

Enumeration of Derivatives: Computationally generating a virtual library of compounds by attaching a variety of substituents at defined points on the scaffold.

In Silico Profiling: Evaluating the virtual library for drug-like properties (e.g., molecular weight, lipophilicity) and predicted activity against specific targets using methods like QSAR and molecular docking.

This approach allows for the exploration of a vast chemical space in a time and cost-effective manner, prioritizing the synthesis of compounds with the highest probability of desired activity.

Role As a Key Synthetic Intermediate and Scaffold in Chemical Synthesis

The chemical reactivity of 1-(3-Fluoropyridin-2-yl)ethanamine allows for its use as a foundational element in the construction of more complex molecular architectures. Its pyridine (B92270) core and amine functionality provide multiple reaction sites for elaboration and diversification.

Building Block for Novel Heterocyclic Compounds

This compound is extensively utilized as a starting material for the synthesis of various heterocyclic systems. The pyridine moiety itself is a common scaffold in numerous biologically active compounds. nih.govresearchgate.net

The inherent pyridine structure of this compound makes it a direct precursor for a variety of substituted pyridine derivatives. nih.govresearchgate.net The fluorine atom at the 3-position can influence the reactivity of the pyridine ring and can be a site for further functionalization or can be retained to modulate the physicochemical properties of the final compound. The ethylamine (B1201723) side chain offers a convenient handle for a multitude of chemical transformations, including amidation, alkylation, and the formation of larger heterocyclic rings. The synthesis of various pyridine-based scaffolds often involves reactions that target either the amine group or the pyridine ring, leading to a diverse range of derivatives with potential applications in drug discovery. nih.gov

| Compound Name | CAS Number | Molecular Formula | Application |

| This compound | 1270334-60-5 | C7H9FN2 | Building block |

| (R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride | 1391475-97-0 | C7H11Cl2FN2 | Chiral building block |

| 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone | 1160936-52-6 | C7H5BrFNO | Synthetic intermediate |

| 1-Pyridin-2-yl-ethylamine | 42088-91-5 | C7H10N2 | Ligand synthesis |

The ethylamine group of this compound can be a key component in the construction of fused heterocyclic systems such as pyrimidines and imidazopyridazines. For instance, condensation reactions with appropriate dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) rings. The synthesis of pyrimidine derivatives often involves the reaction of an amine with a 1,3-dicarbonyl compound or a related synthon. Similarly, the construction of imidazopyridazine systems can be envisioned through multi-step sequences that utilize the amine functionality to build the imidazole (B134444) portion of the fused ring system. These heterocyclic cores are present in many medicinally important molecules.

The amine functionality of this compound can be transformed into a hydrazine (B178648) or a similar reactive intermediate, which can then be cyclized to form five-membered heterocyclic rings like oxadiazoles (B1248032) and thiadiazoles. nih.govnih.gov For example, reaction with a carboxylic acid followed by cyclodehydration can yield 1,3,4-oxadiazoles. mdpi.com Alternatively, reaction with carbon disulfide and subsequent cyclization can lead to the formation of 1,3,4-thiadiazoles. encyclopedia.pubmdpi.com These heterocycles are known to exhibit a wide range of biological activities. nih.gov

General Synthetic Routes:

1,3,4-Oxadiazoles: Acylation of the amine to an acylhydrazine, followed by cyclization with a dehydrating agent.

1,3,4-Thiadiazoles: Conversion of the amine to a thiosemicarbazide, followed by acid-catalyzed cyclization. encyclopedia.pubmdpi.com

The ethylamine moiety of this compound can participate in reactions to form six-membered nitrogen-containing heterocycles like piperazine (B1678402) and piperidine (B6355638). nih.gov Reductive amination with a suitable dicarbonyl compound can lead to the formation of piperidine rings. researchgate.net The synthesis of piperazine derivatives can be achieved through various methods, including the reaction of the amine with a bis-electrophile. mdpi.comnih.govresearchgate.net These saturated heterocycles are prevalent in many classes of pharmaceuticals. nih.gov

Precursor for Chiral Auxiliary and Ligand Development

The chiral nature of this compound, when used as a single enantiomer, makes it a valuable precursor for the development of chiral auxiliaries and ligands for asymmetric catalysis. bldpharm.com

Design of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential components of metal-based catalysts used to control the stereochemical outcome of chemical reactions. nih.govenamine.netutexas.edumdpi.com The development of new and efficient chiral ligands is a major focus in the field of asymmetric synthesis.

The structure of this compound provides a scaffold that can be readily modified to create novel chiral ligands. The pyridine nitrogen and the ethylamine nitrogen can act as donor atoms to coordinate with a metal center. The stereocenter on the ethylamine side chain can effectively transfer chiral information to the catalytic center, thereby influencing the enantioselectivity of the reaction. The fluorine substituent can also play a role in modulating the electronic properties of the ligand and its interaction with the metal. The design of such ligands often involves the introduction of other coordinating groups or bulky substituents to fine-tune the steric and electronic environment around the metal. researchgate.net

Development of Labeled Analogs for Mechanistic Tracing

Isotopically labeled compounds are indispensable tools in drug discovery and development, offering insights into metabolic pathways, reaction mechanisms, and pharmacokinetic properties. x-chemrx.com The strategic incorporation of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or fluorine-18 (B77423) (¹⁸F) into a molecule like this compound allows researchers to follow its transformation and interactions within complex chemical and biological systems.

Deuterated Analogs for Isotopic Labeling Studies in Chemical Systems

Deuterium-labeled analogs, where one or more hydrogen atoms are replaced by deuterium, are particularly useful in mechanistic studies and for improving a drug's metabolic profile, a strategy that has been successfully applied to several FDA-approved drugs. x-chemrx.com For this compound, deuterated versions such as (R)-1-(3-Fluoropyridin-2-yl)ethylamine-d3 Hydrochloride are available. pharmaffiliates.com

These labeled compounds serve critical roles in:

Kinetic Isotope Effect Studies: By comparing the reaction rates of the deuterated and non-deuterated compounds, chemists can probe the transition state of a reaction and determine whether a specific C-H bond is broken in the rate-determining step. x-chemrx.com

Metabolic Pathway Elucidation: In drug metabolism studies, deuterated analogs are used as internal standards for mass spectrometry, allowing for precise quantification of the parent compound and its metabolites. x-chemrx.com

Improving Pharmacokinetic Properties: The substitution of hydrogen with deuterium can strengthen the C-D bond compared to the C-H bond, sometimes leading to a slower rate of metabolism and improved drug exposure. x-chemrx.com

A commercially available deuterated analog of the subject compound is detailed in the table below.

Table 1: Deuterated Analog of this compound

| Compound Name | CAS Number | Application |

| (R)-1-(3-Fluoropyridin-2-yl)ethylamine-d3 Hydrochloride | 1346617-37-5 | Labeled chiral fluoro-pyridine derivative used in the preparation of dihydropyrrolopyrimidinone derivatives for use as MARK inhibitors. pharmaffiliates.com |

Carbon-13 and Other Isotopically Labeled Variants for Reaction Pathway Elucidation

While the prompt specified Carbon-15, the common and stable isotope of carbon used for such labeling is Carbon-13 (¹³C), and the radioactive isotope is Carbon-14 (¹⁴C). Another relevant isotope for this class of compounds is Fluorine-18 (¹⁸F), a positron emitter crucial for Positron Emission Tomography (PET) imaging. nih.gov

Carbon-13 (¹³C) Labeling: Incorporation of ¹³C into the ethanamine backbone or the pyridine ring allows for detailed mechanistic studies using ¹³C NMR spectroscopy. This technique can help identify the fate of specific carbon atoms during a chemical transformation, providing unambiguous evidence for reaction pathways. x-chemrx.comnih.gov

Fluorine-18 (¹⁸F) Labeling: 2-[¹⁸F]Fluoro-substituted pyridines are a significant class of PET tracers. acs.org The synthesis of such molecules often involves nucleophilic substitution of a leaving group (like a nitro or trimethylammonium group) with no-carrier-added [¹⁸F]fluoride. nih.gov This method is highly efficient for creating radiotracers for PET imaging, which is a powerful technique for visualizing the in vivo distribution and pharmacokinetics of a drug. nih.gov While direct ¹⁸F-labeling of this compound is not explicitly detailed in the searched literature, the general methods for radiofluorination of pyridines are well-established. nih.govacs.org

The development of these labeled analogs is crucial for understanding the intricate details of chemical reactions and biological interactions, ultimately guiding the design of more effective and safer chemical entities.

Mechanistic Investigations of Reactions Involving 1 3 Fluoropyridin 2 Yl Ethanamine

Exploration of Reaction Pathways and Intermediates

The reactivity of 1-(3-Fluoropyridin-2-yl)ethanamine is dictated by the interplay of the pyridine (B92270) ring, the fluorine atom, and the aminoethyl side chain. Understanding the pathways and intermediates in its reactions is crucial for predicting product formation and optimizing reaction conditions.

Reactions involving the pyridine ring of this compound can proceed through various mechanisms, primarily nucleophilic aromatic substitution (SNAr) and addition reactions.

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups. The fluorine atom at the 3-position and the nitrogen atom in the pyridine ring of this compound make the ring electron-deficient and thus susceptible to nucleophilic attack. The SNAr mechanism generally proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

For this compound, a nucleophile can attack the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer-like intermediate. The negative charge is delocalized over the pyridine ring, stabilized by the nitrogen atom. Subsequent elimination of the fluoride (B91410) ion, which is a reasonably good leaving group in this context, yields the substituted product. The rate-determining step is typically the initial nucleophilic addition.

The regioselectivity of nucleophilic attack on substituted pyridines is influenced by both electronic and steric factors. In the case of 3-substituted 2,6-dichloropyridines, for instance, the nature of the substituent at the 3-position and the solvent can significantly influence whether substitution occurs at the 2- or 6-position. For this compound, the ethanamine group at the 2-position will sterically and electronically influence the approach of a nucleophile.

Addition Reactions:

The pyridine ring can also undergo addition reactions, particularly when activated. For instance, the dearomatization of pyridine derivatives can lead to the formation of partially hydrogenated products like dihydropyridines. In the context of this compound, such reactions could be initiated by nucleophilic attack at the 2-, 4-, or 6-positions of the pyridine ring, leading to a variety of potential products depending on the reaction conditions and the nature of the attacking species.

Furthermore, the ethanamine side chain can participate in its own set of reactions, such as acylation or alkylation of the amino group, without directly involving the aromatic ring.

The fluorine atom at the 3-position of this compound plays a pivotal role in directing the course of chemical reactions. Its high electronegativity and ability to participate in hydrogen bonding significantly influence the electronic properties and reactivity of the pyridine ring.

Electronic Effects:

The fluorine atom is a strong electron-withdrawing group, which has several consequences for the reactivity of the pyridine ring:

Activation towards Nucleophilic Attack: By withdrawing electron density from the aromatic ring, the fluorine atom makes the ring more electrophilic and thus more susceptible to nucleophilic aromatic substitution. This effect is particularly pronounced at the positions ortho and para to the fluorine atom.

Influence on Basicity: The electron-withdrawing nature of fluorine decreases the basicity of the pyridine nitrogen. This can affect reactions that require protonation of the nitrogen or its coordination to a Lewis acid.

Directing Group Effects:

In electrophilic aromatic substitution reactions, which are generally difficult for pyridines due to the ring's electron-deficient nature, the fluorine atom would act as a deactivating group but would direct incoming electrophiles to the ortho and para positions relative to itself. However, the strong directing effect of the pyridine nitrogen (directing to the 3- and 5-positions) and the aminoethyl group would also need to be considered.

In nucleophilic aromatic substitution, the fluorine atom itself can act as a leaving group. Its ability to be displaced is a key feature in the synthesis of other substituted pyridines.

| Effect of Fluorine Substitution | Description |

| Increased Electrophilicity | The high electronegativity of fluorine withdraws electron density from the pyridine ring, making it more susceptible to nucleophilic attack. |

| Decreased Basicity | The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen atom. |

| π-System Stabilization | Fluorine's interaction with the π-system can enhance the aromatic stability of the ring. |

| Leaving Group Ability | The fluoride ion can act as a leaving group in nucleophilic aromatic substitution reactions. |

Stereochemical Control and Enantioselective Processes

The carbon atom of the ethanamine side chain attached to the pyridine ring is a stereocenter, meaning that this compound can exist as two enantiomers. This chirality introduces the possibility of stereochemical control in its reactions and synthesis.

The synthesis of enantiomerically pure pyridyl ethanamines is of significant interest, as chiral pyridines are important structural motifs in many pharmaceuticals and biologically active compounds. Catalytic asymmetric synthesis is a powerful tool for achieving high enantioselectivity.

Several strategies can be employed for the stereoselective formation of the chiral amine center in structures like this compound:

Asymmetric Reduction: The asymmetric reduction of a corresponding ketimine (derived from 2-acetyl-3-fluoropyridine) using a chiral catalyst and a reducing agent can produce the desired chiral amine with high enantiomeric excess.

Asymmetric Addition to Imines: The addition of an organometallic reagent to a chiral imine or the use of a chiral catalyst to mediate the addition of a nucleophile to an achiral imine can afford enantiomerically enriched amines.

Enzymatic Resolution: Lipase-catalyzed enantioselective acetylation of racemic 1-(2-pyridyl)ethanols has been shown to be an effective method for separating enantiomers, which can then be converted to the corresponding amines.

The choice of chiral catalyst, solvent, and reaction conditions are all critical factors in achieving high levels of stereoselectivity in these transformations.

Memory of Chirality (MOC) is a fascinating stereochemical phenomenon where the chiral information of a starting material is retained in the product, even though the reaction proceeds through a transient, achiral or rapidly racemizing intermediate. This occurs when a reaction at a stereogenic center generates a conformationally chiral intermediate that reacts faster than it racemizes.

For a reaction involving the chiral center of this compound, such as one that proceeds through a radical or carbanion intermediate at the benzylic-like position, MOC could potentially be observed. The key requirements for MOC are:

The formation of a conformationally chiral intermediate from the chiral starting material in an enantioselective manner.

A slow rate of racemization of this intermediate compared to its rate of reaction to form the product.

High stereospecificity in the reaction of the chiral intermediate to form the product.

MOC has been observed in reactions involving various intermediates, including carbanions, radicals, and carbenium ions, and has been documented for benzylic radicals. In the case of this compound, if a reaction were to generate an intermediate where the original stereocenter is temporarily destroyed, the conformational preference of the substituents around the newly formed planar center could dictate the stereochemical outcome of the subsequent bond formation, leading to a retention of stereochemistry.

Influence of Fluorine Substitution on Reaction Kinetics and Thermodynamics

The presence of the fluorine atom in this compound has a profound impact on both the kinetics and thermodynamics of its reactions.

Influence on Reaction Kinetics:

The rate of a chemical reaction is determined by the activation energy of its rate-determining step. The fluorine atom can influence reaction rates in several ways:

Inductive Effect: The strong electron-withdrawing inductive effect of fluorine can stabilize transition states with developing negative charge, thereby lowering the activation energy and increasing the reaction rate. This is particularly relevant for nucleophilic aromatic substitution, where the addition of a nucleophile is often the rate-determining step.

C-F Bond Strength: The carbon-fluorine bond is exceptionally strong. Reactions that involve the cleavage of this bond will have a high activation energy and thus proceed more slowly than the cleavage of C-H, C-Cl, or C-Br bonds under similar conditions.

Solvent Effects: The polarity of the C-F bond can influence how the molecule interacts with the solvent, which in turn can affect reaction rates.

Influence on Reaction Thermodynamics:

The thermodynamics of a reaction are governed by the change in Gibbs free energy between reactants and products. The fluorine atom influences the thermodynamic stability of this compound and its reaction products.

Bond Energies: The high strength of the C-F bond contributes significantly to the thermodynamic stability of fluorinated compounds. Reactions that result in the formation of a C-F bond are often thermodynamically favorable.

Enthalpy of Formation: Fluorinated organic compounds generally have highly negative enthalpies of formation, indicating their thermodynamic stability.

Ring Stability: As mentioned earlier, the interaction of fluorine with the π-system of the pyridine ring can enhance its aromatic stability, making reactions that disrupt this aromaticity less thermodynamically favorable.

The table below summarizes some thermodynamic data for fluorine, which underlies its influence on the properties of organofluorine compounds.

| Thermodynamic Property | Value |

| Enthalpy of fusion | 0.26 kJ mol-1 (per mol F atoms) |

| Enthalpy of vaporization | 3.27 kJ mol-1 (per mol F atoms) |

| Enthalpy of atomization | 79 kJ mol-1 |

Electronic Effects of Fluorine on Pyridine Ring Reactivity and Stability

The introduction of a fluorine atom onto an aromatic ring, such as pyridine, imparts significant electronic modifications that alter its chemical properties. Fluorine is the most electronegative element, and its effects are primarily twofold: a strong electron-withdrawing inductive effect (-I) and a weaker, yet notable, electron-donating mesomeric effect (+M).